

# Analyzing the safety profile of Pizuglanstat from clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Pizuglanstat Safety Profile: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with a concise overview of the safety profile of **Pizuglanstat** (TAS-205) based on available clinical trial data. The information is presented in a question-and-answer format to directly address potential inquiries during experimental planning and analysis.

#### **Frequently Asked Questions (FAQs)**

Q1: What is **Pizuglanstat** and its mechanism of action?

**Pizuglanstat** (also known as TAS-205) is an investigational drug that acts as a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] By inhibiting HPGDS, **Pizuglanstat** decreases the production of prostaglandin D2 (PGD2), a molecule implicated in exacerbating the inflammatory response and muscle necrosis in Duchenne muscular dystrophy (DMD).[1] The therapeutic goal was to control the decline in motor function in patients with DMD, irrespective of the specific dystrophin gene mutation.[1][2]

Q2: What is the overall clinical development status of Pizuglanstat?

**Pizuglanstat** has been evaluated in Phase 1, Phase IIa, and Phase III clinical trials for the treatment of Duchenne muscular dystrophy.[4][5][6] However, the Phase III REACH-DMD trial,



which enrolled 82 male DMD patients in Japan, did not meet its primary endpoint for efficacy in the ambulatory cohort.[1][3][5][6] Detailed results from this trial are anticipated to be presented at a future academic conference.[1][3][6] The safety data from a non-ambulatory cohort in the Phase III study has not yet been publicly released.[1][7]

Q3: What are the known adverse events associated with **Pizuglanstat** from clinical trials?

Based on publicly available data, the reported adverse events associated with **Pizuglanstat** are limited. A Phase 1 mass balance study in healthy male volunteers reported urticaria (hives) as a non-severe, manageable adverse drug reaction.[4] A Phase IIa study in DMD patients reported no drug-related adverse reactions.[5] Detailed safety data from the larger Phase III trial have not yet been fully disclosed.[1][7]

## **Clinical Trial Safety Data**

The following tables summarize the key safety findings from published clinical trials of **Pizuglanstat**.

Table 1: Safety Profile of **Pizuglanstat** in a Phase 1 Mass Balance Study

| Parameter              | Finding                                                     | Reference    |  |
|------------------------|-------------------------------------------------------------|--------------|--|
| Study Identifier       | NCT04825431                                                 | [4]          |  |
| Study Population       | 6 healthy adult males                                       | [4]          |  |
| Dosage                 | Single oral dose of 400 mg [14C]pizuglanstat                | 00 mg<br>[4] |  |
| Adverse Drug Reactions | Urticaria reported in 2 of 6 participants (33.3%)           | [4]          |  |
| Severity of ADRs       | Non-severe and manageable with treatment                    | [4]          |  |
| Other Safety Events    | No other clinically significant safety events were observed | [4]          |  |

Table 2: Overview of Safety Findings in Phase IIa and Phase III Studies



| Study Phase | Number of Patients | Key Safety<br>Observation                              | Reference |
|-------------|--------------------|--------------------------------------------------------|-----------|
| Phase IIa   | 35                 | No drug adverse reactions were observed.               | [5]       |
| Phase III   | 82 (ambulatory)    | Detailed safety data<br>not yet publicly<br>available. | [1][3][6] |

## **Experimental Protocols**

Methodology for the Phase 1 Mass Balance Study (NCT04825431)

This study aimed to characterize the absorption, metabolism, and excretion of Pizuglanstat.[4]

- Participants: Six healthy male adults with a median age of 26 years.[4]
- Dosing: A single oral dose of a solution containing 400 mg of Pizuglanstat and 1 megabecquerel of carbon-14 ([14C]) labeled Pizuglanstat was administered.[4]
- Sample Collection: Plasma, urine, and feces were collected over 168 hours to measure radioactivity and identify metabolites.[4]
- Safety Monitoring: Participants were monitored for adverse events, and clinical safety assessments were conducted.[4]

#### **Visualizations**

Signaling Pathway of Pizuglanstat





Click to download full resolution via product page

Caption: Mechanism of action of Pizuglanstat in inhibiting the HPGDS pathway.

General Workflow for Clinical Trial Safety Assessment





Click to download full resolution via product page

Caption: A generalized workflow for assessing safety in a placebo-controlled clinical trial.

## **Troubleshooting Guide**



Issue: An unexpected adverse event (AE) is observed in an in vitro or in vivo model after administering **Pizuglanstat**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Taiho's Pizuglanstat Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. Phase 1 Mass Balance Study of Pizuglanstat: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taiho's pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Taiho's DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Analyzing the safety profile of Pizuglanstat from clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610123#analyzing-the-safety-profile-of-pizuglanstatfrom-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com